![molecular formula C15H24O B1612495 1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene CAS No. 64502-99-4](/img/structure/B1612495.png)
1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene
Overview
Description
1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 241.48 g/mol. The purity is usually 95%.
The exact mass of the compound 1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Agent in Neurodegenerative Diseases
Butylated hydroxytoluene-d21 has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s. It has been shown to protect neuroblastoma cells from ferroptotic cell death, a type of programmed cell death associated with neurodegeneration .
Antioxidant in Cosmetic Formulations
The compound’s antioxidant properties make it valuable in cosmetic formulations, where it helps to prevent the oxidation of lipids, thereby extending the shelf life and stability of cosmetic products .
Food Additive Toxicology Studies
Butylated hydroxytoluene-d21 is used in toxicological studies to understand the effects of food additives on human health. Computational methods like reverse screening and molecular docking are employed to identify the molecular targets of BHT and its potential toxic effects .
Pharmacokinetic Studies
The deuterated form of BHT is utilized in pharmacokinetic studies to track the movement and metabolism of drugs within the body. This is particularly useful for understanding the distribution and elimination of BHT when used as a food additive or pharmaceutical agent.
Stabilizer in Industrial Oils and Fuels
In the petroleum industry, Butylated hydroxytoluene-d21 serves as a stabilizer for industrial oils and fuels. It prevents the oxidation of these substances, which can lead to the formation of gums and other harmful byproducts .
Research on Antioxidant Mechanisms
The compound is used in research to study the mechanisms of antioxidant action. By using deuterated BHT, researchers can observe the interactions and reactions of antioxidants with free radicals and other oxidative agents .
Environmental Analysis
Butylated hydroxytoluene-d21 finds application in environmental analysis, where it is used to trace the presence and effects of antioxidants in the environment. This can help in assessing the impact of industrial pollutants and additives on ecological systems .
Synthetic Intermediate in Chemical Synthesis
As a synthetic intermediate, Butylated hydroxytoluene-d21 is used in the synthesis of more complex chemical compounds. Its deuterated form allows for more precise tracking and measurement in chemical reactions, making it valuable for research in synthetic chemistry .
Mechanism of Action
Target of Action
Butylated hydroxytoluene (BHT), including its deuterated form Butylated hydroxytoluene-d21, primarily targets free radicals in the body . It acts as a synthetic analog of vitamin E . Its primary role is to suppress autoxidation, a process whereby unsaturated organic compounds are attacked by atmospheric oxygen .
Mode of Action
BHT, including Butylated hydroxytoluene-d21, behaves as a terminating agent that suppresses autoxidation . It stops this autocatalytic reaction by converting peroxy radicals to hydroperoxides . This action helps to prevent free radical-mediated oxidation in various substances.
Biochemical Pathways
The primary biochemical pathway affected by BHT is the oxidative pathway . By suppressing autoxidation, BHT prevents the formation of free radicals and subsequent oxidative damage. This action can have downstream effects on various biochemical processes, particularly those susceptible to oxidative stress.
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The primary result of BHT’s action is the prevention of oxidative damage . By suppressing autoxidation, BHT helps to maintain the integrity of various substances and prevent damage caused by free radicals. This can have a range of effects at the molecular and cellular levels, depending on the specific context in which BHT is used.
Action Environment
The action of BHT, including Butylated hydroxytoluene-d21, can be influenced by various environmental factors. For example, BHT is widely used in many industrial sectors, including food and food-related products . The specific environment in which BHT is used can influence its action, efficacy, and stability. For instance, the presence of other antioxidants, the temperature, and the specific substance to which BHT is added can all influence its antioxidant activity.
properties
IUPAC Name |
1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZUEZXRPGMBCV-YLENQQAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583750 | |
Record name | 4-Methyl-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl](O-~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butylated hydroxytoluene-d21 | |
CAS RN |
64502-99-4 | |
Record name | 4-Methyl-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl](O-~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64502-99-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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